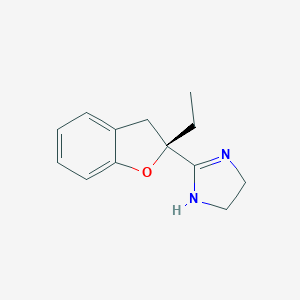

Dexefaroxan

概要

説明

デキセファロキサンは、選択的α2アドレナリン受容体拮抗薬です。アルツハイマー病などの神経変性疾患における潜在的な治療効果について研究されています。 デキセファロキサンは、新しい顆粒細胞の生存と分化を促進することにより、海馬の神経新生を促進します .

準備方法

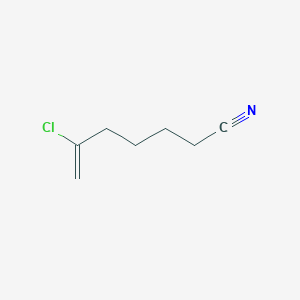

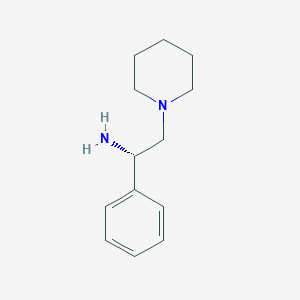

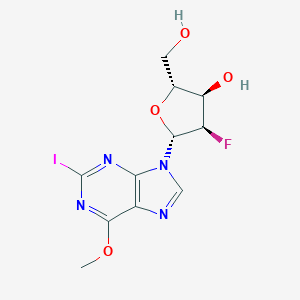

デキセファロキサンの調製には、いくつかの合成経路が関与します。1つの方法は、2-フルオロベンズアルデヒドと2-ブロモ酪酸エチルとのダルゼン縮合を含み、エポキシド中間体を生成します。 この中間体は、さらなる反応を経てデキセファロキサンを生成します . 産業生産方法は、これらの合成経路の最適化を含み、高収率と純度を確保します。

化学反応の分析

デキセファロキサンは、次のようなさまざまな化学反応を起こします。

酸化: デキセファロキサンは、特定の条件下で酸化されて、異なる酸化生成物を形成する可能性があります。

還元: また、還元反応を起こすこともありますが、これらの反応の特定の条件と試薬はあまり報告されていません。

置換: デキセファロキサンは、特に官能基を含む置換反応に参加できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

デキセファロキサンには、いくつかの科学研究における応用があります。

作用機序

デキセファロキサンは、α2アドレナリン受容体を拮抗することにより効果を発揮します。この作用により、海馬におけるノルアドレナリンの放出が促進され、その結果、神経新生が促進され、認知機能が向上します。 関連する分子標的は、α2アドレナリン受容体とBDNF発現に関連する経路です .

類似化合物の比較

デキセファロキサンは、α2アドレナリン受容体の選択的拮抗作用という点で独特です。類似の化合物には以下が含まれます。

エファロキサン: 類似の神経新生効果を持つ別のα2アドレナリン受容体拮抗薬.

アシミロビン: 神経新生活性と血脳関門透過性を持つアルカロイド.

N-メチルアシミロビン: アシミロビンと同様の特性を持つ別のアルカロイド.

デキセファロキサンは、海馬の神経新生への特異的な効果と、神経変性疾患における潜在的な治療用途により、際立っています。

類似化合物との比較

Dexefaroxan is unique in its selective antagonism of alpha 2-adrenergic receptors. Similar compounds include:

Efaroxan: Another alpha 2-adrenergic receptor antagonist with similar neurogenic effects.

Asimilobine: An alkaloid with neurogenic activity and blood-brain barrier permeability.

N-methylasimilobine: Another alkaloid with similar properties to asimilobine.

This compound stands out due to its specific effects on hippocampal neurogenesis and its potential therapeutic applications in neurodegenerative diseases.

特性

IUPAC Name |

2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATZLMXRALDSJW-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143249-88-1 | |

| Record name | Dexefaroxan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143249881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEXEFAROXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F751MO69EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-bis[methyl]-4-methylphenol](/img/structure/B114708.png)

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)